molecular formula C17H15N3O5 B2852983 2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide CAS No. 1286718-67-9

2-(furan-2-carboxamido)-N-(2-methoxybenzyl)oxazole-4-carboxamide

Cat. No.: B2852983
CAS No.: 1286718-67-9
M. Wt: 341.323
InChI Key: VVKJMSUZNBDDDQ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

2-(furan-2-carbonylamino)-N-[(2-methoxyphenyl)methyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-23-13-6-3-2-5-11(13)9-18-15(21)12-10-25-17(19-12)20-16(22)14-7-4-8-24-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVKJMSUZNBDDDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=COC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogs

The following compounds share structural or functional similarities (Table 1):

Compound Name Molecular Formula Molecular Weight Key Features Potential Applications
This compound C₁₇H₁₄N₃O₅ 340.32 Oxazole core, furan carboxamide, 2-methoxybenzyl Agrochemicals, pharmaceuticals
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide C₁₈H₁₇N₃O₄S 371.40 Thiazole core, 3-methoxybenzyl, furan carboxamide Antimicrobial research
Fenfuram C₁₁H₉NO₂ 195.20 Furan carboxamide, simpler aryl substituent Fungicide (cereal diseases)
Mepronil C₁₇H₁₉NO₂ 269.34 Benzamide core, methoxy-isopropoxy substituent Agricultural fungicide

Table 1 : Comparative analysis of structural analogs.

Structural and Functional Insights

Core Heterocycle Variations
  • Oxazole vs. Thiazole: The thiazole analog (C₁₈H₁₇N₃O₄S, MW 371.40) replaces oxazole with a sulfur-containing thiazole ring. The oxazole variant (MW 340.32) may offer better metabolic stability due to reduced molecular complexity.
Substituent Positioning and Bioactivity
  • Methoxybenzyl Orientation :
    • The 2-methoxybenzyl group in the target compound vs. the 3-methoxybenzyl in the thiazole analog alters steric hindrance and π-stacking efficiency. The 2-methoxy configuration may improve binding to hydrophobic enzyme pockets .
  • Furan Carboxamide vs. Benzamide: Fenfuram (C₁₁H₉NO₂), a simpler furancarboxamide, is effective against fungal pathogens but lacks the heterocyclic core, limiting its target specificity compared to the oxazole derivative .
Molecular Weight and Lipophilicity
  • Higher molecular weight in the thiazole analog (371.40 vs. 340.32) correlates with increased logP values, suggesting reduced aqueous solubility but enhanced membrane permeability.

Research Findings and Mechanistic Hypotheses

  • Agrochemical Potential: Mepronil (C₁₇H₁₉NO₂), a benzamide fungicide, shares the methoxyaryl motif with the target compound. Its mechanism involves inhibition of succinate dehydrogenase (SDH) in fungi. The oxazole-furan hybrid may target similar pathways with improved selectivity .
  • Antimicrobial Activity :
    • The thiazole analog (CAS 923226-70-4) has been studied for its antimicrobial properties, likely due to thiazole’s role in disrupting bacterial cell wall synthesis .

Q & A

Q. How to assess the compound’s potential for off-target interactions?

  • Answer :
  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler).
  • GPCR binding assays : Use radiolabeled ligands (e.g., ³H-spiperone for dopamine receptors).
  • Safety pharmacology : Conduct hERG channel inhibition assays to rule out cardiotoxicity .

Key Citations

  • Synthetic Routes :
  • Biological Activity :
  • Structural Analysis :

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